![molecular formula C15H15ClO3 B14143805 {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 898693-28-2](/img/structure/B14143805.png)
{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol is an organic compound that features a chlorobenzyl group, a methoxy group, and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 3-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new bioactive molecules for therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in drug development. It is investigated for its ability to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, the compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Chlorobenzyl)oxy]benzoic acid
- 3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
898693-28-2 |
|---|---|
Molekularformel |
C15H15ClO3 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C15H15ClO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8,17H,9-10H2,1H3 |
InChI-Schlüssel |
IFOVVZKDNTVJJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
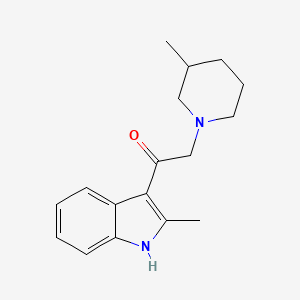
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
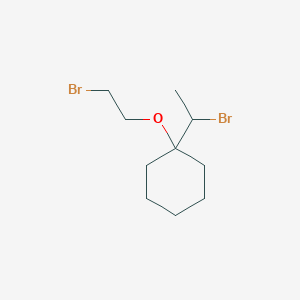
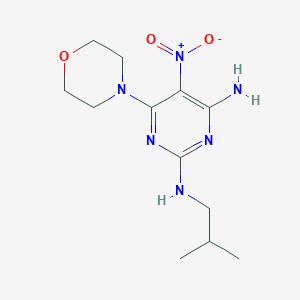
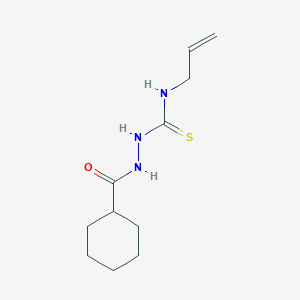

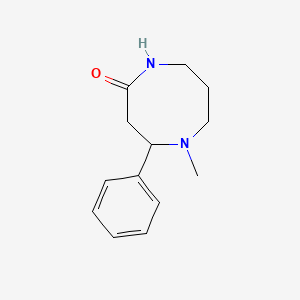

![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
